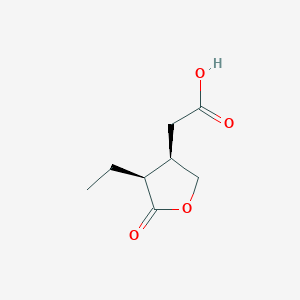
(3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which is denoted by the (3R,4S) configuration. This compound is a derivative of furan, a heterocyclic organic compound, and possesses both ketone and carboxylic acid functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of ethyl acetoacetate and a suitable aldehyde in the presence of a base to form the furan ring. The stereochemistry is controlled through the use of chiral catalysts or chiral starting materials.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The ketone group in this compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylic acid group to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alcohols, amines, and acid chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Esters, amides, and other substituted derivatives.
Aplicaciones Científicas De Investigación
(3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the ketone and carboxylic acid functional groups allows it to participate in various biochemical reactions, influencing metabolic pathways and cellular processes.
Comparación Con Compuestos Similares
(3R,4S)-4-Methyltetrahydro-5-oxo-3-furanacetic acid: Similar structure but with a methyl group instead of an ethyl group.
(3R,4S)-4-Phenyltetrahydro-5-oxo-3-furanacetic acid: Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness: (3R,4S)-4-Ethyltetrahydro-5-oxo-3-furanacetic acid is unique due to its specific stereochemistry and the presence of the ethyl group, which can influence its reactivity and interactions with other molecules. Its distinct functional groups and chiral centers make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
58073-67-9 |
|---|---|
Fórmula molecular |
C8H12O4 |
Peso molecular |
172.18 g/mol |
Nombre IUPAC |
2-[(3R,4S)-4-ethyl-5-oxooxolan-3-yl]acetic acid |
InChI |
InChI=1S/C8H12O4/c1-2-6-5(3-7(9)10)4-12-8(6)11/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6-/m0/s1 |
Clave InChI |
AQARPLAIJXEEPY-WDSKDSINSA-N |
SMILES isomérico |
CC[C@H]1[C@H](COC1=O)CC(=O)O |
SMILES canónico |
CCC1C(COC1=O)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















